molecular formula C15H13N3 B4444954 4-Methyl-2-(4-phenylimidazol-1-yl)pyridine

4-Methyl-2-(4-phenylimidazol-1-yl)pyridine

Cat. No.: B4444954
M. Wt: 235.28 g/mol
InChI Key: USKYULVUPLQEDX-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-phenylimidazol-1-yl)pyridine is a heterocyclic compound that contains both imidazole and pyridine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-Methyl-2-(4-phenylimidazol-1-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs .

Chemical Reactions Analysis

4-Methyl-2-(4-phenylimidazol-1-yl)pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives .

Scientific Research Applications

4-Methyl-2-(4-phenylimidazol-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-phenylimidazol-1-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate enzyme activity and receptor function, leading to its biological effects .

Comparison with Similar Compounds

4-Methyl-2-(4-phenylimidazol-1-yl)pyridine can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and potential for diverse applications.

Properties

IUPAC Name

4-methyl-2-(4-phenylimidazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-12-7-8-16-15(9-12)18-10-14(17-11-18)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKYULVUPLQEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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